![molecular formula C19H22N2O3 B4285470 ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)
ethyl N-[(dibenzylamino)carbonyl]glycinate
Übersicht
Beschreibung
Ethyl N-[(dibenzylamino)carbonyl]glycinate, also known as EDCG, is a chemical compound used in scientific research. It is a glycine derivative and is commonly used as a protease inhibitor. EDCG has gained significant attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
Ethyl N-[(dibenzylamino)carbonyl]glycinate exerts its effects through the inhibition of protease activity. It binds to the active site of proteases and prevents them from carrying out their functions. ethyl N-[(dibenzylamino)carbonyl]glycinate has been shown to selectively inhibit the activity of certain proteases, making it a promising therapeutic agent for specific diseases.
Biochemical and Physiological Effects:
ethyl N-[(dibenzylamino)carbonyl]glycinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. ethyl N-[(dibenzylamino)carbonyl]glycinate has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-[(dibenzylamino)carbonyl]glycinate has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. ethyl N-[(dibenzylamino)carbonyl]glycinate is also stable and can be stored for long periods without losing its activity. However, ethyl N-[(dibenzylamino)carbonyl]glycinate has some limitations in lab experiments. It is a relatively expensive compound, and its activity can be affected by pH and temperature changes.
Zukünftige Richtungen
There are several future directions for the study of ethyl N-[(dibenzylamino)carbonyl]glycinate. One potential area of research is the development of ethyl N-[(dibenzylamino)carbonyl]glycinate-based therapies for cancer and inflammatory disorders. Another area of research is the study of ethyl N-[(dibenzylamino)carbonyl]glycinate's mechanism of action and its effects on different proteases. Additionally, further research is needed to determine the optimal dosage and administration of ethyl N-[(dibenzylamino)carbonyl]glycinate for therapeutic use.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(dibenzylamino)carbonyl]glycinate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-[(dibenzylamino)carbonyl]glycinate has been shown to inhibit the activity of various proteases, including matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This makes ethyl N-[(dibenzylamino)carbonyl]glycinate a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
IUPAC Name |
ethyl 2-(dibenzylcarbamoylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-18(22)13-20-19(23)21(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRICTHVPMEDFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(dibenzylcarbamoyl)glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.